Product packaging for 8-Bromoquinolin-7-amine(Cat. No.:)

8-Bromoquinolin-7-amine

Cat. No.: B8205755
M. Wt: 223.07 g/mol
InChI Key: VJBWCJJQLBJPOH-UHFFFAOYSA-N
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Description

8-Bromoquinolin-7-amine is a brominated quinoline derivative carrying an additional amine functional group at the 7-position. With the molecular formula C9H7BrN2 and a CAS registry number of 208512-63-4, it serves as a valuable synthetic intermediate in medicinal and organic chemistry research . The bromine atom provides a reactive site for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen-based substituents. Concurrently, the primary amine group can be functionalized through amide bond formation or other transformations, making this compound a versatile bifunctional building block for constructing more complex molecular architectures. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in compounds with biological activity . As a substituted quinoline, this compound is therefore of significant interest for the synthesis of potential pharmacologically active molecules, including the exploration of novel 8-aminoquinoline derivatives, a class known for its antimalarial properties . Researchers can utilize this compound to develop new ligands for catalysis, organic materials, or fluorescent probes. Please handle with care; refer to the Safety Data Sheet for proper handling instructions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B8205755 8-Bromoquinolin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWCJJQLBJPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 8 Bromoquinolin 7 Amine and Its Positional Isomers

Direct Bromination Approaches

Direct bromination is a fundamental approach for the halogenation of aromatic systems. However, its application to the quinoline (B57606) scaffold is complicated by issues of regioselectivity. The outcome is heavily dependent on the directing effects of existing substituents and the reaction conditions employed.

Electrophilic aromatic substitution on an unsubstituted quinoline ring typically occurs on the more electron-rich benzene (B151609) ring, favoring the C5 and C8 positions. The pyridine (B92270) ring is deactivated towards electrophilic attack by the electron-withdrawing nature of the ring nitrogen. Direct bromination of quinoline itself often leads to a mixture of products and can suffer from poor regioselectivity and over-halogenation. acs.org

The presence of activating or deactivating groups on the ring dramatically alters this reactivity. For the synthesis of bromoquinolinamines, bromination is typically performed on a quinoline ring that already bears a directing group, such as a hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂) group. These substituents activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions. researchgate.netacgpubs.org For instance, substituents at the 8-position strongly direct incoming electrophiles to the C5 and C7 positions. researchgate.net

Achieving regioselective control is the most critical challenge in the synthesis of specific bromoquinoline isomers. The substitution pattern is dictated by the electronic and steric influence of the groups already present on the quinoline core.

Studies on 8-substituted quinolines have demonstrated that activating groups such as hydroxyl (-OH) and amino (-NH₂) at the C8 position direct bromination to the C5 and C7 positions. acgpubs.org For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, brominating 8-aminoquinoline (B160924) can produce both 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.org This directing effect makes it challenging to introduce a bromine atom at the C8 position if an activating group is present at C7.

To synthesize 8-bromoquinolin-7-amine, a plausible route would involve starting with a precursor where the C8 position is activated for bromination or by constructing the quinoline ring with the desired substitution pattern already established. An alternative strategy involves the remote C-H functionalization. Metal-free protocols have been developed for the highly regioselective C5-halogenation of various 8-substituted quinoline derivatives, showcasing that directing groups can be used to achieve high selectivity at positions that might otherwise be less reactive. rsc.orgbeilstein-journals.org

The distribution of mono- and di-brominated products can be carefully controlled by manipulating the reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the brominating agent. researchgate.netacgpubs.org Molecular bromine (Br₂) is a common brominating agent, and its equivalence relative to the quinoline substrate is a key factor in determining the extent of bromination.

For example, the monobromination of 8-methoxyquinoline (B1362559) with 1.1 equivalents of Br₂ in carbon tetrachloride (CCl₄) exclusively yields 5-bromo-8-methoxyquinoline. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline is more complex; using 1.5 equivalents of bromine in acetonitrile (B52724) (CH₃CN) can lead to a mixture of mono- and di-brominated products. acgpubs.org However, treating 8-hydroxyquinoline with a slight excess of bromine in chloroform (B151607) (CHCl₃) can produce 5,7-dibromo-8-hydroxyquinoline as the sole product in high yield. acgpubs.org These findings highlight that a judicious choice of solvent and reagent stoichiometry is essential for controlling the reaction's outcome.

SubstrateBrominating Agent (Equivalents)SolventConditionsMajor Product(s)Reference
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN0 °C, 1 dayMixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline acgpubs.org
8-HydroxyquinolineBr₂ (~2.0 eq)CHCl₃Room Temp, 1 h5,7-Dibromo-8-hydroxyquinoline acgpubs.org
8-MethoxyquinolineBr₂ (1.1 eq)CCl₄24 °C5-Bromo-8-methoxyquinoline acgpubs.org
8-AminoquinolineBr₂ (1.1-2.1 eq)CH₃CN/CH₂Cl₂0-24 °C, 1-4 daysMixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline researchgate.netacgpubs.org

Nucleophilic Amination Strategies

An alternative and often more controlled approach to synthesizing quinolinamines involves forming the carbon-nitrogen bond as a key step. This is typically achieved by reacting a halogenated quinoline precursor with an amine or an ammonia (B1221849) equivalent, often facilitated by a transition metal catalyst.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad functional group tolerance. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of aryl amines from aryl halides, including bromoquinolines. wikipedia.org The reaction's utility has largely replaced harsher classical methods, such as the Goldberg reaction or direct nucleophilic aromatic substitution, which often require high temperatures and have limited scope. wikipedia.org

The catalyst system, typically consisting of a palladium precursor and a specialized phosphine (B1218219) ligand, is crucial for the reaction's success. The development of sterically hindered and electron-rich ligands has enabled the coupling of a wide array of aryl halides with primary and secondary amines, and even ammonia equivalents. wikipedia.orgacs.org For the synthesis of this compound, this methodology could be applied by coupling 7,8-dibromoquinoline with an ammonia surrogate, where the relative reactivity of the bromine atoms would need to be controlled.

The synthesis of a specific quinolinamine isomer can be achieved by starting with a readily available halogenated quinoline. For instance, the synthesis of ligands for the Tec Src Homology 3 Domain has been accomplished through the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, demonstrating that different halogens on the same quinoline scaffold can be functionalized selectively. dntb.gov.ua

To synthesize this compound, a potential precursor would be a dihalogenated quinoline, such as 7-chloro-8-bromoquinoline or 7,8-dibromoquinoline. A selective amination at the C7 position would yield the target compound. The success of such a strategy depends on the differential reactivity of the halogens at the C7 and C8 positions. Generally, halogens at the C2 and C4 positions of the pyridine ring are more susceptible to nucleophilic substitution than those on the benzene ring. However, in palladium-catalyzed reactions, the oxidative addition step is often more facile for heavier halogens (I > Br > Cl), which can be exploited to achieve selectivity. Therefore, a carefully chosen catalyst system and reaction conditions could potentially favor the amination at C7 over C8 in a dihaloquinoline precursor.

Optimization of Amination Yields and Purity

The introduction of an amino group onto a quinoline ring, particularly one already bearing a halogen, is a critical step where optimization of reaction conditions directly impacts yield and purity. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed processes.

Optimization parameters are crucial for achieving high efficiency. Key factors include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in copper-catalyzed aminations of iodoquinolines, using formamide (B127407) as both a solvent and an in-situ source of ammonia can lead to the formation of primary aminoquinolines under mild conditions. researchgate.net The choice of ligand in palladium-catalyzed systems is critical to prevent catalyst deactivation and promote efficient reductive elimination, the final step in forming the C-N bond.

The purity of the final product is often compromised by side reactions, such as hydrodehalogenation (replacement of the bromine with hydrogen) or the formation of diarylamine byproducts. To mitigate these, chemists carefully screen reaction parameters. For example, the use of bulky, electron-rich phosphine ligands can favor the desired amination pathway. Lowering reaction temperatures and precisely controlling the stoichiometry of the base are also common strategies to enhance selectivity and minimize impurity formation.

Below is a table illustrating typical parameters that are optimized for the amination of haloquinolines.

ParameterOptionsPurpose in Optimization
Catalyst Palladium(0) complexes, Copper(I) salts (e.g., CuI)To facilitate the carbon-nitrogen bond formation.
Ligand Phosphine-based (e.g., Xantphos, BINAP), N-based (e.g., phenanthroline)To stabilize the metal center and promote reductive elimination.
Base K₂CO₃, Cs₂CO₃, NaOtBuTo deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, DMF, DMSOTo solubilize reactants and influence reaction kinetics.
Amine Source Ammonia, Benzophenone imine, FormamideTo provide the nitrogen atom for the amino group.
Temperature 80 - 120 °CTo provide sufficient energy for the reaction while minimizing side reactions.

Multi-Step Synthesis Pathways

The construction of this compound often relies on multi-step pathways that allow for the controlled, regioselective introduction of each functional group.

A common and logical approach to synthesizing substituted quinolines involves a stepwise functionalization of the quinoline core. In the case of this compound, this typically involves first introducing the bromine atom and subsequently adding the amino group, or vice-versa.

The order of these steps is critical and dictated by the directing effects of the substituents. For example, starting with 8-aminoquinoline, direct bromination might be challenging to control regioselectively. A more controlled route might involve the bromination of a precursor molecule where other positions are blocked or where the existing groups direct the halogen to the desired position. An efficient, metal-free method for C5-selective halogenation of quinolines using N-halosuccinimides (NBS for bromination) in water has been developed, highlighting the potential for regioselective control. rsc.org Following halogenation, a nucleophilic aromatic substitution or a metal-catalyzed amination reaction can be employed to install the amino group.

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for quinoline derivatives. rsc.org These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents. nih.gov For instance, transition metal-catalyzed reactions can create substituted quinolines through a cascade of C-H activation, carbonylation, and cyclization of anilines and ketones in one pot, often producing water and hydrogen gas as the only by-products. nih.gov

Another approach involves multicomponent reactions where three or more starting materials combine to form the final product in a single operation. nih.gov For example, a zinc(II) triflate-catalyzed reaction of an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines under solvent-free conditions, showcasing a highly efficient and atom-economical pathway. nih.gov Such strategies are advantageous for rapidly building molecular complexity. mdpi.com

8-Hydroxyquinoline is a readily available and inexpensive starting material, making it an attractive precursor for more complex quinoline derivatives. nih.govscispace.com A synthetic route to an amino-bromo-quinoline derivative can be envisioned starting from this compound. A representative multi-step synthesis was reported for the isomer 5-amino-7-bromoquinolin-8-ol (B11873180). tandfonline.comresearchgate.netmdpi.com

This synthetic logic can be adapted for this compound. The general sequence would be:

Nitration: Introduction of a nitro group at the 7-position of 8-hydroxyquinoline.

Bromination: Introduction of a bromine atom at the 8-position, though this step's regioselectivity would need careful control, potentially requiring protection of the hydroxyl group. A more viable route involves the bromination of 8-hydroxyquinoline to yield 7-bromoquinolin-8-ol. tandfonline.commdpi.com

Functional Group Interconversion: The hydroxyl group at position 8 would then need to be converted into an amino group. This is a non-trivial transformation that could involve converting the hydroxyl to a leaving group (like a tosylate) followed by nucleophilic substitution.

Reduction: The nitro group at the 7-position is then reduced to the desired 7-amino group, typically using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. tandfonline.commdpi.com

A specific synthesis for 5-amino-7-bromoquinolin-8-ol involved the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS), followed by nitrosation and subsequent reduction with sodium dithionite to yield 5-amino-7-bromoquinolin-8-ol. tandfonline.commdpi.com This demonstrates the feasibility of building complexity from the simple 8-hydroxyquinoline scaffold.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of complex molecules like this compound, aiming to reduce environmental impact by improving efficiency and minimizing hazardous waste. ijpsjournal.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. wordpress.com

When comparing the synthetic pathways for this compound, their atom economy can vary significantly:

Multi-step Sequential Syntheses: Traditional linear syntheses often involve the use of protecting groups and stoichiometric reagents that are not part of the final molecule. These reagents end up as waste, leading to a lower atom economy. Each purification step between reactions also generates solvent and material waste.

One-Pot and Multicomponent Reactions: These approaches are inherently more atom-economical. rsc.org By combining several steps, they reduce the need for intermediate workups and purifications, which minimizes solvent waste. Multicomponent reactions, in particular, are designed to incorporate the majority of the atoms from all starting materials into the final product, often achieving very high atom economy. researchgate.net For example, a one-pot synthesis of quinolines from anilines and aldehydes where air serves as the oxidant demonstrates a highly atom-economical and environmentally benign approach. organic-chemistry.org

Waste reduction is also achieved by using catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. The shift from classical methods to catalytic, one-pot, and solvent-free reactions represents a significant move towards more sustainable and environmentally responsible chemical synthesis. ijpsjournal.com

Use of Alternative Solvents and Catalytic Systems

The development of greener and more efficient synthetic pathways for quinoline derivatives has been propelled by the adoption of alternative solvents and advanced catalytic systems. These methodologies not only align with the principles of green chemistry but also frequently offer superior performance in terms of yield, selectivity, and reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. nih.gov For the synthesis of quinoline scaffolds, microwave-assisted methods have been successfully employed, including in Friedländer-type reactions. nih.gov For instance, the condensation of 2-aminoaryl ketones with carbonyl compounds containing an α-methylene group can be significantly accelerated under microwave heating, often in greener solvents like ethanol (B145695) or even under solvent-free conditions. While a direct microwave-assisted synthesis for this compound is not extensively documented, analogous syntheses of substituted quinolines suggest its high potential. For example, the synthesis of 8-hydroxyquinolines has been achieved with a 72% average yield under microwave irradiation, a significant improvement from the 34% yield obtained through conventional heating. nih.gov

Ionic Liquids as Green Reaction Media:

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. nih.govnih.gov The synthesis of quinolines has been successfully demonstrated in imidazolium-based ionic liquids. nih.gov These reactions can proceed metal-free, offering an environmentally benign pathway. nih.gov The use of ionic liquids can also be combined with other green technologies, such as microwave irradiation, to further enhance reaction efficiency. researchgate.net For example, the synthesis of 3-haloacetyl-4-methylquinolines has been effectively carried out in an ionic liquid with 4-toluenesulfonic acid under microwave conditions, resulting in good yields (70-91%) and short reaction times (10-20 minutes). researchgate.net

Advanced Catalytic Systems:

The functionalization of the quinoline core, particularly the introduction of an amino group, can be efficiently achieved through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. ias.ac.in This reaction is highly versatile for coupling aryl halides with a wide array of amines. The synthesis of this compound could plausibly be achieved via the amination of a di-bromo quinoline precursor, such as 7,8-dibromoquinoline. The choice of palladium catalyst and ligand is crucial for the success of such transformations, with electron-rich phosphine ligands often being employed to facilitate the reaction. ias.ac.in

Furthermore, copper-catalyzed reactions also present a viable alternative for C-N bond formation in the synthesis of aminoquinolines. These methods can sometimes offer cost advantages over palladium-based systems. Photocatalytic methods are also emerging as a powerful strategy for the functionalization of quinolines, allowing for reactions to occur under mild, visible-light-induced conditions. researchgate.net

The following table summarizes various alternative solvents and catalytic systems that have been applied to the synthesis of quinoline derivatives and could be adapted for the synthesis of this compound.

MethodologyKey FeaturesPotential Application for this compound SynthesisReference
Microwave-Assisted Synthesis- Reduced reaction times
  • Improved yields
  • Potential for solvent-free conditions
  • Acceleration of condensation or cyclization steps in the quinoline ring formation. nih.gov
    Ionic Liquids- Green, recyclable solvents
  • High thermal stability
  • Can act as both solvent and catalyst
  • As a reaction medium for the core quinoline synthesis, potentially in a metal-free approach. nih.govnih.gov
    Palladium-Catalyzed Amination- Efficient C-N bond formation
  • High functional group tolerance
  • Versatile for various amine and aryl halide substrates
  • Introduction of the 7-amino group onto an 8-bromo-7-haloquinoline precursor. ias.ac.in
    Copper-Catalyzed Amination- Cost-effective alternative to palladium
  • Effective for C-N bond formation
  • A more economical approach for the amination step. researchgate.net
    Photoredox Catalysis- Mild reaction conditions (visible light)
  • High selectivity
  • Metal-free options available
  • Regioselective functionalization of the quinoline core under green conditions. researchgate.net

    Chemical Reactivity and Transformation Studies of 8 Bromoquinolin 7 Amine

    Reactivity of the Bromo-Substituent

    The bromine atom at the C8 position of the quinoline (B57606) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the quinoline ring system.

    Nucleophilic Substitution Reactions of the Bromine Atom

    Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgdalalinstitute.com

    For SNAr to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of 8-bromoquinolines, the quinoline nitrogen itself acts as an electron-withdrawing feature, but direct SNAr reactions at the C8 position are not common without further activation or the use of harsh reaction conditions. The reaction setup typically involves polar organic solvents and an auxiliary base, such as potassium carbonate, heated to reflux for extended periods. fishersci.co.uk

    Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

    The bromine atom on 8-Bromoquinolin-7-amine is well-suited for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which have become fundamental tools in modern organic synthesis.

    The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. This reaction is highly valued for its versatility and functional group tolerance. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.

    The Buchwald-Hartwig amination is another palladium-catalyzed reaction, specifically designed for the formation of carbon-nitrogen bonds. It couples an aryl halide with an amine in the presence of a base. This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broad substrate scope. researchgate.net The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.

    While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the reactivity of the bromoquinoline scaffold is well-established. The following table provides representative conditions for Buchwald-Hartwig reactions performed on related 8-bromoquinoline (B100496) substrates.

    Table 1: Examples of Buchwald-Hartwig Amination Conditions for 8-Bromoquinoline Derivatives
    SubstrateAmine Coupling PartnerPd Catalyst (mol%)LigandBaseSolventTemperatureYield
    8-Bromoquinolinetert-ButylaminePd(OAc)₂ (1.9)BINAPSodium tert-butoxideToluene110 °C70%
    8-Bromo-3-methylquinolinetert-ButylaminePd(OAc)₂ (1.9)BINAPSodium tert-butoxideToluene110 °C55%
    8-Bromo-6-methylquinolinetert-ButylaminePd(OAc)₂ (1.9)BINAPSodium tert-butoxideToluene110 °C-

    Data for this table was adapted from a study on the synthesis of N-(tert-butyl)-quinolin-8-amine derivatives.

    Reductive Debromination Pathways

    Reductive debromination, or hydrodehalogenation, is the process of replacing a bromine atom with a hydrogen atom. This transformation can be achieved through various methods, most notably catalytic hydrogenation.

    Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reductive removal of aryl halides. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The efficiency of the reduction can be influenced by the substrate, catalyst loading, and reaction conditions. Aryl bromides are generally reduced more readily than the corresponding chlorides under these conditions. organic-chemistry.org Other reducing systems, such as those using a borohydride (B1222165) in combination with a nickel salt (e.g., BER-Ni(OAc)₂), have also proven effective for the dehalogenation of aryl halides, including 3-bromoquinoline. acs.org In some cases, quinones and their redox products, semiquinones, have been implicated as key players in the reductive dehalogenation of organohalogens in environmental and engineered systems. researchgate.netnih.govnsf.gov

    Reactivity of the Amino Group

    The primary amino group at the C7 position is a nucleophilic center that readily participates in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and arylation.

    Acylation and Sulfonylation of the Amine Moiety

    The nucleophilic nitrogen of the amino group can react with electrophilic acylating or sulfonylating agents to form amides and sulfonamides, respectively.

    Acylation is typically performed using acyl halides (e.g., acyl chlorides) or anhydrides. Research has shown that 8-aminoquinolines can undergo efficient N-acylation. For instance, a copper-catalyzed one-pot reaction has been developed for the N-acylation and subsequent C5-halogenation of 8-aminoquinolines, where the acyl halide serves as the source for both the acyl and halide components. acs.orgnih.gov In other studies on related aminoquinolols, chemoselective acylation can be directed to either the amino or hydroxyl group by carefully choosing the coupling reagents and conditions. rsc.org

    Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction provides access to sulfonamides, an important functional group in medicinal chemistry. While much of the recent research on 8-aminoquinolines has focused on C-H sulfonylation at the C5 position directed by the amino or amido group, nih.govacs.orgacs.orgnih.govresearchgate.net the fundamental reactivity of the amino group with sulfonyl chlorides remains a standard transformation.

    Table 2: Common Reagents for Amine Acylation and Sulfonylation
    TransformationReagent ClassExamplesTypical Base
    AcylationAcyl HalidesAcetyl chloride, Benzoyl chloridePyridine (B92270), Triethylamine
    AcylationCarboxylic AnhydridesAcetic anhydride, Succinic anhydridePyridine, DMAP
    SulfonylationSulfonyl Chloridesp-Toluenesulfonyl chloride, Methanesulfonyl chloridePyridine, Triethylamine

    Alkylation and Arylation Reactions

    N-Alkylation of the primary amino group can be achieved by reaction with alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.org Despite this, studies have demonstrated the successful alkylation of 8-aminoquinoline (B160924) derivatives. For example, the reaction of 6-methoxy-8-aminoquinoline with various alkylamino-alkyl halides has been investigated to produce antimalarial drug candidates. acs.org More recent methods have explored the site-selective N-H alkylation of unprotected 8-aminoquinolines using para-quinone methides under mild conditions. rsc.org

    N-Arylation involves the formation of a bond between the amine nitrogen and an aryl group. This can be accomplished using metal-catalyzed cross-coupling reactions where the amine acts as the nucleophile. The Chan-Lam coupling is a copper-catalyzed reaction that couples amines with aryl boronic acids, often under mild conditions open to the air. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods. Studies have described the copper-catalyzed N-arylation and even N,N-diarylation of unprotected 8-aminoquinoline derivatives with aryl halides, offering an efficient route to various arylamines. researchgate.net

    Condensation and Cyclization Reactions Involving the Amine

    The primary amine at the 7-position of this compound is a nucleophilic center, making it amenable to a range of condensation and subsequent cyclization reactions. These reactions are pivotal for the construction of fused heterocyclic systems with potential biological activities.

    One important class of reactions involves the condensation with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For instance, in a reaction analogous to the synthesis of pyrimido[5,4-c]quinolines, this compound could potentially react with reagents like paraformaldehyde in the presence of an aniline (B41778) derivative. This would lead to the formation of a tetrahydropyrimido[5,4-c]quinoline system. nih.gov While specific studies on this compound are not extensively documented, the general reactivity of aminoquinolines supports this potential transformation.

    Another significant cyclization pathway is the intramolecular C-N bond formation to generate carbazole (B46965) derivatives. While direct intramolecular cyclization of this compound to form a carbazole is not a direct process, the bromo and amino functionalities provide handles for multi-step synthetic strategies. For example, the amine could be transformed into a nitrene precursor, such as an aryl sulfilimine, which could then undergo an intramolecular C-H amination of the adjacent aromatic ring, facilitated by light or a rhodium catalyst, to yield a carbazole derivative. nih.gov This approach offers a milder alternative to traditional methods that might require harsh conditions.

    The following table summarizes potential condensation and cyclization reactions of this compound based on the reactivity of analogous compounds.

    Reactant(s)Product TypePotential ConditionsReference Analogy
    Paraformaldehyde, 3-chloroanilineTetrahydropyrimido[5,4-c]quinolineNot specified nih.gov
    Conversion to aryl sulfilimineCarbazole derivativeVisible light or Rhodium catalyst nih.gov
    Diaminoalkanes, POCl3, then pyrimidinone4-aminoquinoline-pyrimidine hybridMulti-step synthesis nih.gov

    Oxidation and Reduction Chemistry of the Quinoline Ring System

    The quinoline nucleus is susceptible to both oxidation and reduction, and the presence of the bromo and amino substituents on this compound influences the ease and outcome of these transformations.

    Redox Behavior of the Quinoline Core

    The redox behavior of the quinoline core is influenced by the electronic nature of its substituents. The electron-donating amino group at the 7-position would be expected to increase the electron density of the aromatic system, making it more susceptible to oxidation compared to unsubstituted quinoline. Conversely, the electron-withdrawing bromine atom at the 8-position would have a counteracting effect, though generally, the activating effect of the amino group is stronger.

    Reduction of the quinoline ring system can be achieved through various methods, including catalytic hydrogenation. The specific conditions of the hydrogenation (catalyst, pressure, temperature) determine the extent of reduction. For instance, catalytic hydrogenation of bromoquinolines over a Re2S7/C composite has been shown to selectively reduce the heterocyclic ring to the corresponding tetrahydroquinoline without cleavage of the C-Br bond. digitellinc.com It is anticipated that this compound would undergo a similar selective reduction of the pyridine ring under controlled conditions to yield 8-bromo-1,2,3,4-tetrahydroquinolin-7-amine.

    Formation of Quinone Derivatives from Quinoline Frameworks

    The formation of quinone derivatives from quinoline frameworks is a significant oxidative transformation. While direct oxidation of this compound to a quinone is not straightforward, related 8-hydroxyquinolines can be oxidized to quinone derivatives. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) have provided insights into its reactivity, which can be extrapolated to understand the oxidative potential of its derivatives. orientjchem.org The presence of an amino group, particularly in conjunction with a hydroxyl group, can facilitate oxidation to a quinone-imine or a quinone.

    Mechanistic Investigations of this compound Transformations

    Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies.

    Elucidation of Reaction Mechanisms (e.g., Radical, Concerted)

    The reactions of this compound can proceed through various mechanisms, including concerted and stepwise pathways, which may involve radical or ionic intermediates. For instance, in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgacsgcipr.orglibretexts.org This is a stepwise process involving organometallic intermediates.

    In contrast, certain cyclization reactions, such as those that might be initiated by photolysis to generate a nitrene from an azide (B81097) precursor, could involve radical intermediates. The distinction between a concerted reaction, where all bond-making and bond-breaking occurs in a single step, and a stepwise mechanism is fundamental to understanding the reaction's stereochemistry and the potential for side products. rsc.org

    Role of Steric and Electronic Effects on Regioselectivity

    The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic effects. The amino group at the 7-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the existing substitution pattern of the quinoline ring will direct incoming electrophiles to specific positions. Computational studies on substituted quinolines can provide valuable insights into the preferred sites of reaction.

    The bromine atom at the 8-position introduces significant steric hindrance. This "peri-interaction" between the substituent at the 8-position and the nitrogen at the 1-position can influence the conformation of the molecule and the accessibility of adjacent reactive sites. This steric hindrance can play a crucial role in directing the outcome of reactions, for example, in palladium-catalyzed coupling reactions, where the approach of the bulky catalyst to the C-Br bond might be influenced by the adjacent amino group. Mechanistic studies of the Buchwald-Hartwig reaction have highlighted the importance of ligand design to overcome such steric challenges. researchgate.net

    In electrophilic substitution reactions, the interplay between the directing effect of the amino group and the steric hindrance from the bromo group would be critical in determining the position of the incoming electrophile. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline suggest that substitution at C-7 is favorable, indicating that in this compound, further substitution would likely be directed to the available positions on the carbocyclic ring, influenced by the electronic activation of the amino group. orientjchem.org

    Catalyst-Substrate Interactions in Functionalization

    The functionalization of this compound is a nuanced process governed by the intricate interplay between the substrate's electronic and steric properties and the nature of the chosen catalyst. The quinoline core, substituted with both an electron-donating amino group and an electron-withdrawing bromo group, presents a unique electronic landscape that dictates its reactivity. Understanding the interactions between this substrate and various catalytic systems is paramount for achieving desired chemical transformations with high selectivity and efficiency.

    The this compound molecule offers multiple sites for catalytic interaction. The nitrogen atom of the quinoline ring and the exocyclic amino group can both act as coordinating sites for a metal catalyst. This coordination is a critical initial step in many catalytic cycles, bringing the metal center in proximity to the reactive sites on the substrate. The specific mode of coordination can significantly influence the regioselectivity of the subsequent functionalization.

    The steric environment around the potential reaction sites also plays a crucial role. The proximity of the 7-amino and 8-bromo substituents can create steric hindrance that may favor the use of catalysts with less bulky ligands to allow for effective approach and coordination. The choice of ligand on the metal catalyst is therefore critical in modulating both the steric and electronic properties of the catalytic complex to achieve optimal reactivity with the this compound substrate.

    Research on related halo-aminoaromatic compounds has shown that the nature of the catalyst, particularly the metal and its ligand sphere, can be tuned to favor specific reaction pathways. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can dramatically affect the outcome of the reaction by altering the electron density at the metal center and the steric bulk around it.

    To illustrate the catalyst-substrate interactions in the functionalization of this compound, we can consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds.

    Table 1: Hypothetical Catalyst-Substrate Parameters for Suzuki-Miyaura Coupling of this compound

    Catalyst SystemLigandBaseSolventProposed InteractionExpected Outcome
    Pd(PPh₃)₄Triphenylphosphine (B44618)K₂CO₃Toluene/H₂OThe palladium(0) complex coordinates to the quinoline ring, followed by oxidative addition at the C-Br bond. The triphenylphosphine ligands provide moderate steric bulk and electron-donating properties to the palladium center.Moderate to good yield of the coupled product, with potential for side reactions if the temperature is not controlled.
    Pd₂(dba)₃ / XPhosXPhosCs₂CO₃DioxaneThe bulky and electron-rich XPhos ligand facilitates the oxidative addition step and promotes the reductive elimination to form the product. The larger steric profile can enhance selectivity.High yield of the coupled product, with good functional group tolerance and potentially milder reaction conditions.
    NiCl₂(dppe)dppeK₃PO₄DMFThe nickel catalyst, being more earth-abundant, can also facilitate the coupling. The dppe ligand provides a bidentate coordination to the nickel center, stabilizing the catalytic species.Good yield, though nickel catalysts can sometimes be more sensitive to air and moisture.

    The data presented in the table is illustrative and based on general principles of cross-coupling reactions applied to the specific functionalities of this compound. The proposed interactions highlight how the electronic and steric characteristics of both the catalyst and the substrate must be considered to predict and control the outcome of the functionalization.

    Advanced Spectroscopic and Structural Elucidation of 8 Bromoquinolin 7 Amine

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 8-Bromoquinolin-7-amine can be achieved.

    Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the protons of the amino group. The aromatic region (typically δ 7.0-9.0 ppm) will show a set of coupled signals for the five protons on the quinoline core (H-2, H-3, H-4, H-5, and H-6). The electron-donating amino group at C-7 and the electron-withdrawing bromine atom at C-8 will influence the chemical shifts of the adjacent protons. For instance, H-6 and H-5 are expected to be shifted to higher fields (lower ppm values) due to the influence of the amino group. The protons of the amino (-NH₂) group are anticipated to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the this compound molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The carbon atom attached to the amino group (C-7) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the bromine atom (C-8) will be deshielded. The remaining aromatic carbons will resonate in the typical range for quinoline derivatives (approximately δ 110-155 ppm).

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
    28.5 - 8.8148 - 152
    37.2 - 7.5121 - 124
    48.2 - 8.5135 - 139
    57.4 - 7.7128 - 131
    67.0 - 7.3115 - 118
    7-140 - 145
    8-110 - 115
    4a-127 - 130
    8a-145 - 149
    -NH₂4.5 - 5.5 (broad)-

    To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

    Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons. Cross-peaks in the COSY spectrum would confirm the coupling relationships between H-2, H-3, and H-4 on the pyridine (B92270) ring, and between H-5 and H-6 on the benzene (B151609) ring. This is crucial for distinguishing between the isomeric protons.

    Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would allow for the definitive assignment of the carbon signals based on the already assigned proton signals, for example, linking the signal for H-5 to the signal for C-5.

    Vibrational Spectroscopy for Functional Group Characterization

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

    The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the various bonds within the aromatic quinoline structure.

    N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

    Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinoline ring.

    C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to appear in the 1500-1650 cm⁻¹ region.

    N-H Bending: The scissoring vibration of the -NH₂ group typically gives rise to a band in the 1580-1650 cm⁻¹ range.

    C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to be observed in the 1250-1340 cm⁻¹ region.

    C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

    Table 2: Predicted IR Absorption Frequencies for this compound

    Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
    N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
    Aromatic C-H Stretch3000 - 3100Medium-Weak
    C=C and C=N Ring Stretch1500 - 1650Strong-Medium
    N-H Bend1580 - 1650Medium
    Aromatic C-N Stretch1250 - 1340Strong
    C-Br Stretch500 - 600Medium-Strong

    Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the quinoline ring system. The aromatic ring stretching vibrations, which are often strong and sharp in Raman spectra, would provide a characteristic pattern for this compound. The symmetric breathing modes of the quinoline ring system are also expected to be prominent. The C-Br stretching vibration would also be observable in the Raman spectrum.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring.

    The parent quinoline molecule typically shows absorption bands around 270-280 nm and 300-315 nm. In this compound, the presence of the electron-donating amino group (-NH₂) acts as a powerful auxochrome, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The lone pair of electrons on the nitrogen of the amino group can extend the conjugation of the π-system. The bromine atom, while having a weaker effect, can also contribute to a slight red shift. The n → π* transition, involving the non-bonding electrons of the quinoline nitrogen, is also expected to be present, though it may be masked by the more intense π → π* bands.

    Table 3: Predicted UV-Vis Absorption Maxima for this compound

    Electronic TransitionExpected λ_max Range (nm)
    π → π~320 - 350
    π → π~280 - 300
    n → π*~360 - 390 (often low intensity or obscured)

    Analysis of Electronic Absorption Bands and π-Conjugation

    The electronic absorption spectrum of quinoline and its derivatives is characterized by distinct absorption bands in the UV-Vis region, which arise from electronic transitions within the aromatic system. The spectrum of quinoline-based compounds typically displays two main bands, which are attributed to π-π* and n-π* transitions. scielo.br The introduction of substituents, such as the bromo and amino groups in this compound, significantly influences the π-conjugated system and the energies of these transitions.

    The amino group at the 7-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Typically, amino groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π-π* transition bands. This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, extending the conjugation. The bromine atom at the 8-position also influences the electronic spectrum through its inductive and resonance effects.

    In related quinoline derivatives, absorption bands are typically observed around 280 nm and 350 nm. scielo.br For this compound, the π-π* transitions of the quinoline core are expected to be red-shifted due to the electronic effects of the substituents. The extensive delocalization of the electron cloud across the molecule is a key feature, contributing to its unique optical properties. nih.gov

    Table 1: Typical Electronic Transitions in Quinoline Systems

    Transition Type Typical Wavelength Range (nm) Description
    π-π* 270-300 High-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

    Photophysical Property Research of the Quinoline System

    Quinoline and its derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. scielo.br These properties are highly sensitive to the nature and position of substituents on the quinoline ring system. The introduction of electron-donating groups, like the amino group in this compound, can enhance fluorescence intensity and modulate the emission wavelength.

    The photophysical characteristics of a molecule are defined by several key parameters, including its absorption and emission maxima, Stokes shift, and fluorescence quantum yield. The Stokes shift, which is the difference in energy between the electronic absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state. rsc.org A larger Stokes shift often indicates a significant change in geometry upon excitation.

    Research on various quinoline derivatives shows that their emission properties can be tailored by modifying the substituents. nazmulhosen.xyzresearchgate.net For instance, some quinoline derivatives exhibit a significant Stokes shift, indicating vibrational relaxation or loss of thermal energy before emission. rsc.org The presence of heavy atoms like bromine can also influence the photophysical pathways, potentially promoting intersystem crossing to the triplet state and leading to phosphorescence, especially at low temperatures. scielo.br

    Table 2: Key Photophysical Parameters for Characterizing Quinoline Systems

    Parameter Symbol Description
    Absorption Maximum λabs The wavelength at which the molecule absorbs the most light.
    Emission Maximum λem The wavelength at which the molecule emits the most light (fluorescence).
    Stokes Shift Δν The difference in wavenumber between the absorption and emission maxima. rsc.org

    Mass Spectrometry for Molecular Weight and Fragmentation Patterns

    Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

    High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

    High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₇BrN₂.

    A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

    Table 3: High-Resolution Mass Spectrometry Data for this compound

    Parameter Value
    Molecular Formula C₉H₇BrN₂
    Exact Mass (for ⁷⁹Br) 221.9847
    Exact Mass (for ⁸¹Br) 223.9827

    Analysis of Fragmentation Pathways

    In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information.

    For aromatic amines, fragmentation often involves the cleavage of bonds adjacent to the amino group and within the aromatic ring system. A common fragmentation pathway for aliphatic amines is α-cleavage, which results in a stable, nitrogen-containing cation. libretexts.org While this specific pathway is less dominant for aromatic amines, related fragmentation processes can occur.

    Plausible fragmentation pathways for this compound under electron ionization (EI) could include:

    Loss of a bromine radical (•Br): This would lead to a [M-Br]⁺ fragment.

    Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings like quinoline, resulting in a [M-HCN]⁺ fragment.

    Sequential loss of radicals: The molecule may undergo complex rearrangements and sequential loss of small neutral molecules or radicals.

    The study of fragmentation patterns in similar molecules, such as ketamine analogues which can contain bromine and an amino group, shows common losses of the amine group or radicals from the ring structure. mdpi.com

    Table 4: Plausible Mass Spectrometry Fragments for this compound

    Fragment Proposed Structure/Loss
    [M-Br]⁺ Loss of a bromine radical
    [M-HCN]⁺ Loss of neutral hydrogen cyanide from the quinoline ring

    X-ray Crystallography for Solid-State Molecular Architecture

    While spectroscopic methods provide information about electronic structure and connectivity, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

    Determination of Crystal Structure and Molecular Geometry

    As of the current literature survey, a specific, publicly available single-crystal X-ray structure for this compound has not been reported. However, based on the known structures of related quinoline derivatives, key features of its molecular geometry and crystal packing can be predicted.

    The quinoline core is an essentially planar bicyclic aromatic system. The C-Br and C-N bond lengths and the angles within the quinoline ring are expected to be consistent with those of other substituted quinolines. The planarity of the ring system facilitates intermolecular interactions, such as π-stacking. In some quinoline derivatives, neighboring units are observed to be nearly coplanar, with an average distance of 3.8 Å, indicating face-to-face π-stacking. scielo.br

    Table 5: Predicted Crystallographic and Geometric Parameters for this compound

    Parameter Predicted Feature Basis of Prediction
    Molecular Geometry Largely planar quinoline ring system. Inherent aromaticity of the quinoline core.
    Intermolecular Interactions Hydrogen bonding (N-H···N), π-stacking. Presence of amino and quinoline nitrogen; planarity of the aromatic system. scielo.br

    Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

    In the crystalline state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. The primary forces at play would be hydrogen bonding, halogen bonding, and π-π stacking interactions.

    Hydrogen Bonding: The presence of the primary amine (-NH₂) group at the 7-position and the quinoline nitrogen atom (N1) provides both hydrogen bond donors and acceptors. It is highly probable that the amino group of one molecule would form intermolecular hydrogen bonds with the quinoline nitrogen of a neighboring molecule (N-H···N). This type of interaction is a common feature in the crystal structures of amino-substituted nitrogen heterocycles. Additionally, the second hydrogen of the amino group could potentially form a weaker N-H···Br bond or participate in a bifurcated hydrogen bond. In the absence of other strong acceptors, the amino group of one molecule might also interact with the amino group of another, though N-H···N (quinoline) interactions are generally more favorable.

    Halogen Bonding: The bromine atom at the 8-position is a potential halogen bond donor. The electron density on the bromine atom is not uniformly distributed; a region of positive electrostatic potential, known as a σ-hole, can exist on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the nitrogen of the quinoline ring or the amino group.

    π-π Stacking: The planar quinoline ring system is expected to facilitate significant π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings of adjacent molecules, are a crucial factor in the packing of many aromatic compounds. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the bromo and amino substituents.

    Based on the analysis of related structures, a likely packing motif would involve chains or sheets of molecules linked by N-H···N hydrogen bonds, with these extended structures further stabilized by π-π stacking and weaker halogen bonds.

    Table 1: Plausible Intermolecular Interactions in Crystalline this compound

    Interaction TypeDonorAcceptor
    Hydrogen BondAmino group (N-H)Quinoline Nitrogen (N)
    Halogen BondBromine (Br)Quinoline Nitrogen (N) or Amino Nitrogen (N)
    π-π StackingQuinoline RingQuinoline Ring

    Conformational Analysis in the Crystalline State

    As a largely rigid, fused-ring system, the quinoline core of this compound has limited conformational flexibility. The primary determinant of its conformation in the crystalline state would be the orientation of the amino group relative to the quinoline ring.

    It is anticipated that the quinoline ring system itself would be essentially planar, as is typical for such aromatic structures. Minor deviations from planarity could be induced by crystal packing forces. The C-Br bond is expected to lie within this plane.

    The conformation of the exocyclic amino group is of greater interest. Free rotation around the C7-N bond is possible. However, in the solid state, its orientation is likely to be fixed to optimize intermolecular interactions, particularly hydrogen bonding. It is plausible that one of the N-H bonds of the amino group could form an intramolecular hydrogen bond with the lone pair of the bromine atom at the 8-position (N-H···Br), which would lead to a planar, six-membered ring-like arrangement. However, the strength of such an intramolecular hydrogen bond would be relatively weak. Alternatively, the amino group may be oriented to favor stronger intermolecular hydrogen bonds with neighboring molecules. The specific conformation adopted would represent the lowest energy state, balancing intramolecular steric effects with the stabilization gained from intermolecular forces in the crystal lattice.

    Table 2: Key Conformational Parameters for this compound in the Crystalline State (Theoretical)

    ParameterExpected Value/ObservationRationale
    Quinoline Ring SystemEssentially PlanarAromatic, fused-ring structure
    C7-N Bond RotationLikely fixed in a specific orientationOptimization of intermolecular hydrogen bonding
    Intramolecular Hydrogen BondingPossible (N-H···Br)Proximity of the amino and bromo groups

    Computational and Theoretical Analysis of this compound: A Literature Review

    A comprehensive review of scientific literature and databases reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the computational analysis of the broader quinoline class of compounds, dedicated studies providing detailed quantum chemical calculations, electronic structure analysis, and theoretical data for this compound are not publicly available at this time.

    Computational chemistry is a powerful tool for predicting and understanding the properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently used to investigate the ground state properties of chemical compounds, providing insights into their stability and reactivity. nih.govnih.gov Time-Dependent DFT (TD-DFT) extends these methods to explore the behavior of molecules in their electronic excited states, which is crucial for understanding their photochemical properties. rsc.orgnih.govuci.edu Hartree-Fock (HF) methods also play a role in the structural optimization of molecules, offering a foundational approach to quantum mechanical calculations. researchgate.net

    Furthermore, the analysis of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, provides valuable information about its chemical reactivity and electronic transitions. irjweb.comwuxibiology.comresearchgate.net The HOMO-LUMO gap is a key parameter in assessing the kinetic stability of a molecule. irjweb.com Complementing this, atomic charge distributions and electrostatic potential maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.netmdpi.comyoutube.com

    Despite the utility of these computational methods in chemical research, a specific application to this compound has not been documented in the reviewed literature. Studies on related substituted quinoline derivatives have utilized these theoretical approaches to explore their properties and potential applications. nih.govresearchgate.netresearchgate.netphyschemres.orgrsc.org For instance, research on other bromo- and amino-substituted quinolines has been conducted in the context of their synthesis and biological activities. nih.gov However, the specific computational data required to construct a detailed analysis for this compound, as per the requested outline, is not present in the available scientific record.

    Therefore, while the methodologies for such a study are well-established, the scientific community has yet to publish a dedicated computational investigation of this compound. The generation of a thorough and scientifically accurate article with the specified detailed data tables and research findings is contingent upon the future availability of such focused research.

    Computational and Theoretical Insights into this compound Remain Largely Unexplored

    Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. For many quinoline derivatives, these techniques have been successfully applied to understand how different substituents influence their electronic structure, to simulate their spectroscopic signatures (NMR, IR, UV-Vis), and to model reaction mechanisms at a molecular level. However, the specific application of these computational tools to this compound has not been detailed in existing research.

    Consequently, it is not possible to provide specific data tables or detailed research findings for the following areas of study as they pertain directly to this compound:

    Computational Chemistry and Theoretical Studies of 8 Bromoquinolin 7 Amine

    Mechanistic Computational Modeling:

    Transition State Characterization for Reaction Pathways:The literature lacks computational models detailing the energy profiles, transition state structures, and reaction kinetics for pathways involving 8-bromoquinolin-7-amine.

    While extensive computational research exists for related molecules like 8-hydroxyquinoline (B1678124), 8-aminoquinoline (B160924), and various halogenated quinolines, these findings cannot be directly extrapolated to this compound without introducing significant inaccuracies. The precise positioning of the bromo and amine substituents at the C8 and C7 positions, respectively, creates a unique electronic and steric environment that requires a dedicated computational study to be accurately described. Future computational research is needed to elucidate the specific properties of this compound.

    Reaction Energy Profiles and Kinetic Parameters

    Currently, there is a notable absence of published research detailing the reaction energy profiles and kinetic parameters for reactions directly involving this compound. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to model reaction pathways. These computational investigations would calculate the energy of reactants, transition states, and products, thereby mapping out the potential energy surface of a given transformation.

    A hypothetical study on the reactivity of this compound might explore reactions such as nucleophilic aromatic substitution at the bromine-substituted position or electrophilic substitution on the quinoline (B57606) ring. The energy profile for such a reaction would reveal the activation energy, which is crucial for determining the reaction rate. Kinetic parameters, including the rate constant (k) and Arrhenius parameters (pre-exponential factor A and activation energy Ea), could then be derived from transition state theory.

    Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound

    ParameterValueUnits
    Activation Energy (Ea)Data Not AvailablekJ/mol
    Pre-exponential Factor (A)Data Not Availables⁻¹
    Rate Constant (k) at 298 KData Not AvailableM⁻¹s⁻¹

    This table represents a template for data that would be generated from computational studies; specific values are not available in the current literature.

    Solvent Effects in Theoretical Calculations

    The influence of solvents on the chemical behavior of molecules is a critical aspect of computational chemistry. For this compound, theoretical calculations would need to account for solvent effects to accurately predict its properties and reactivity in solution. This is typically achieved through either implicit or explicit solvent models.

    Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of a solvent might stabilize or destabilize reactants, products, and transition states. For instance, a polar solvent would be expected to have a significant stabilizing effect on any charged or highly polar species involved in a reaction of this compound.

    Explicit solvent models involve including a number of individual solvent molecules in the computational model. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules.

    The choice of solvent would be expected to have a measurable impact on calculated parameters. For example, the activation energy of a reaction could be lowered in a solvent that preferentially stabilizes the transition state.

    Table 2: Predicted Influence of Solvent Polarity on a Hypothetical Reaction of this compound

    SolventDielectric ConstantPredicted Effect on Activation Energy
    Non-polar (e.g., Toluene)2.4Baseline
    Polar Aprotic (e.g., DMSO)47Moderate Stabilization of Polar Transition States
    Polar Protic (e.g., Ethanol)25Significant Stabilization via H-bonding

    This table illustrates the expected qualitative trends of solvent effects on reaction energetics; quantitative data for this compound is not currently published.

    Exploration of Research Applications of 8 Bromoquinolin 7 Amine in Non Biological Contexts

    Ligand Design in Coordination Chemistry

    The design and synthesis of novel ligands are fundamental to the advancement of coordination chemistry. The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, are intrinsically linked to the nature of the coordinating ligands. 8-Bromoquinolin-7-amine offers a bidentate N,N-chelation site through the quinoline (B57606) nitrogen and the exocyclic amino group, a feature common to 8-aminoquinoline (B160924) derivatives.

    8-Aminoquinoline and its derivatives are well-established chelating agents, capable of forming stable complexes with a variety of transition metals. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group act as a bidentate donor set, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

    The presence of a bromine atom at the 8-position and an amino group at the 7-position in this compound is expected to influence its chelation properties. The electron-withdrawing nature of the bromine atom can affect the electron density on the quinoline nitrogen, potentially altering its donor strength. Conversely, the amino group at the 7-position, being an electron-donating group, can modulate the electronic environment of the quinoline ring system. These electronic effects can fine-tune the ligand's affinity for different metal ions and influence the stability of the resulting complexes. While specific studies on the metal complexation of this compound are not extensively documented, research on related halogenated 8-aminoquinolines provides valuable insights into their coordination behavior.

    The synthesis of metal complexes with 8-aminoquinoline-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

    For instance, studies on a tripodal tris-8-aminoquinoline ligand have demonstrated the formation of isolable complexes with transition metals like zinc(II), cadmium(II), and cobalt(III). mdpi.comnih.gov These complexes were successfully characterized, and their solid-state structures were determined by single-crystal X-ray diffraction, revealing octahedral and seven-coordinate geometries. mdpi.comnih.gov Although direct synthetic and characterization data for this compound complexes are limited in publicly available literature, the established methodologies for related 8-aminoquinoline ligands provide a clear roadmap for the synthesis and structural elucidation of its metal complexes.

    The table below summarizes the types of metal complexes formed with related 8-aminoquinoline derivatives, which can be extrapolated to predict the potential complexation behavior of this compound.

    Ligand TypeMetal IonResulting Complex Geometry
    Tris-8-aminoquinolineZn(II), Co(III)Octahedral
    Tris-8-aminoquinolineCd(II)Seven-coordinate
    8-aminoquinolineRe(I)Bidentate coordination to Re(CO)3X
    8-Aminoquinoline-UracilMn(II), Cu(II), Ni(II)Not specified

    This table is based on data from studies on related 8-aminoquinoline derivatives and serves as a predictive model for this compound.

    The steric and electronic properties of a ligand play a crucial role in determining the coordination geometry of the resulting metal complex. The relatively rigid quinoline backbone of this compound, combined with the bidentate chelation, imposes certain geometric constraints around the metal center.

    The substituent at the 8-position, in this case, a bromine atom, can introduce steric hindrance that may influence the coordination environment. This steric bulk can affect the bond angles and distances within the complex and may favor certain coordination numbers and geometries over others. For example, in the case of the tris-8-aminoquinoline ligand, the rigidity of the 8-aminoquinoline framework was suggested to influence the donor set that coordinates to the metal center. mdpi.comnih.gov

    Furthermore, the electronic effects of the bromo and amino substituents can impact the metal-ligand bond strengths, which in turn can influence the coordination geometry. The interplay of these steric and electronic factors makes this compound a potentially valuable ligand for the synthesis of metal complexes with tailored geometries and properties.

    Catalysis and Organocatalysis Research

    The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Quinoline derivatives have found applications as ligands in homogeneous catalysis and as scaffolds for organocatalysts.

    In homogeneous catalysis, the ligand coordinated to a metal center plays a critical role in modulating the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance for a specific transformation.

    While direct applications of this compound in homogeneous catalysis are not widely reported, the broader class of 8-aminoquinoline derivatives has been utilized as directing groups in metal-catalyzed C-H bond functionalization reactions. The bidentate chelation of the 8-aminoquinoline moiety to the metal center brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization. The electronic modifications introduced by the bromo and amino groups in this compound could potentially influence the efficacy of such catalytic systems.

    Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral quinoline derivatives have emerged as a versatile class of ligands and organocatalysts for a wide range of asymmetric transformations.

    Chiral derivatives of 8-aminoquinolines, particularly those with a stereocenter in the vicinity of the coordinating nitrogen atoms, have been successfully employed as ligands in asymmetric catalysis. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, yielding chiral amine products. Current time information in Pasuruan, ID. Although the enantiomeric excesses were modest in some cases, these studies highlight the potential of chiral 8-aminoquinoline scaffolds in asymmetric catalysis. Current time information in Pasuruan, ID.

    The development of chiral versions of this compound, for instance, by introducing a chiral substituent on the 7-amino group, could lead to novel ligands for asymmetric metal-catalyzed reactions. The inherent chirality of the ligand would be transferred to the metal's coordination sphere, creating a chiral environment that can induce enantioselectivity in the catalytic transformation.

    The following table outlines the application of a related chiral 8-aminoquinoline derivative in asymmetric catalysis, suggesting a potential research direction for chiral derivatives of this compound.

    Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)
    Rhodium complex with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligandAsymmetric Transfer HydrogenationDihydroisoquinolinesChiral TetrahydroisoquinolinesUp to 69%

    This table is based on data from a study on a related chiral 8-aminoquinoline derivative and illustrates the potential of this class of compounds in asymmetric catalysis. Current time information in Pasuruan, ID.

    Application as Precursors for Heterogeneous Catalysts

    While the direct application of this compound as a precursor for heterogeneous catalysts is an emerging area of research, the inherent properties of its molecular structure suggest significant potential. The 8-aminoquinoline framework is a well-established bidentate ligand, capable of coordinating with a wide variety of transition metals to form stable complexes. nih.gov These complexes are often catalytically active in homogeneous systems. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com

    The development of heterogeneous catalysts from these precursors involves immobilizing the active catalytic species onto a solid support. The this compound molecule offers two distinct chemical handles for such immobilization:

    The Amino Group: The primary amine at the 7-position can be used to form covalent bonds with functionalized solid supports like silica, polymers, or metal-organic frameworks (MOFs).

    The Bromo Group: The bromine atom at the 8-position is susceptible to various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which can be used to anchor the molecule to a support material functionalized with appropriate coupling partners.

    By anchoring metal complexes of 8-aminoquinoline derivatives onto these supports, it is possible to create solid-phase catalysts that combine the high selectivity and activity of their homogeneous counterparts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. This strategy is a key focus in the design of sustainable chemical processes.

    Advanced Materials Development

    The unique electronic and photophysical properties of the quinoline core make it a highly desirable component in advanced organic materials. This compound serves as a key building block in this field, with its reactive sites enabling the construction of larger, functional molecules for applications in organic electronics.

    Synthesis of Organic Semiconductors and Dyes

    Organic semiconductors are the active components in a range of electronic devices. Their performance is dictated by the molecular structure, which influences charge transport and light absorption/emission properties. This compound is a valuable precursor for creating π-conjugated systems, which are fundamental to organic semiconductors and dyes.

    The synthetic utility of this compound lies in the strategic use of its functional groups. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds. For example, the Suzuki-Miyaura coupling reaction can be used to connect the 8-position of the quinoline ring to various aryl or vinyl boronic acids or esters. nih.gov This reaction extends the π-conjugated system of the molecule, which is a critical step in tuning its electronic properties. Repeated coupling reactions can lead to the formation of oligomers and polymers with tailored semiconducting characteristics. researchgate.net

    The amino group, on the other hand, acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. Its electron-donating nature can shift the absorption and emission spectra of the resulting molecule. This is particularly useful in the design of organic dyes, where precise control over color is essential. mdpi.comnih.gov By combining cross-coupling reactions at the bromo-position with modifications at the amino-position, a diverse library of organic semiconductors and dyes can be synthesized from this single precursor. nih.gov

    Table 1: Synthetic Reactions for Material Development

    Reaction Type Functional Group Utilized Purpose Resulting Structure
    Suzuki-Miyaura Coupling 8-Bromo C-C bond formation to extend π-conjugation Bi-aryl or larger conjugated systems
    Buchwald-Hartwig Amination 8-Bromo C-N bond formation to introduce new functionalities Aryl-amines
    Sonogashira Coupling 8-Bromo C-C bond formation with alkynes Aryl-alkynes

    Exploration in Organic Light-Emitting Diodes (OLEDs) Research

    Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs), most famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq3). These materials often function as the electron-transporting or emissive layer in OLED devices. nih.govresearchgate.netresearchgate.net The research into new quinoline-based materials aims to improve device efficiency, stability, and color purity.

    This compound provides a scaffold for creating novel OLED materials. Through the synthetic strategies outlined previously (e.g., Suzuki coupling), the quinoline core can be incorporated into larger molecules with optimized properties for electroluminescence. The bromo- and amino- groups allow for the attachment of other functional units, such as hole-transporting moieties or groups that tune the emission wavelength. The inherent electron-deficient nature of the pyridine (B92270) part of the quinoline ring facilitates electron transport, a crucial property for efficient OLED operation.

    Utility in Organic Photovoltaics (OPVs)

    The application of quinoline derivatives has also been extended to organic photovoltaics (OPVs), including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In these devices, organic materials are responsible for absorbing light and generating charge carriers (electrons and holes). The performance of an OPV is highly dependent on the absorption spectrum and energy levels of the active layer materials.

    As a versatile building block, this compound can be used to synthesize donor or acceptor molecules for the photoactive layer of OPVs. The ability to extend the π-system through cross-coupling reactions allows for the tuning of the material's bandgap to better match the solar spectrum. The quinoline moiety can enhance charge mobility and influence the morphology of the active layer blend, both of which are critical factors for achieving high power conversion efficiencies.

    Applications in Analytical Chemistry Methodologies

    Use as Reagents for Detection and Quantification

    Beyond materials science, 8-aminoquinoline and its derivatives are widely recognized for their role in analytical chemistry, particularly as chemosensors for the detection of metal ions. researchgate.net These molecules can act as fluorogenic chelators, where the coordination of a metal ion causes a measurable change in their fluorescence properties. nih.govresearchgate.net

    The this compound structure is pre-organized for chelation. The nitrogen atom of the quinoline ring and the nitrogen of the 7-amino group can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. This binding event often rigidifies the molecular structure, leading to a significant enhancement of fluorescence intensity (a "turn-on" response). Alternatively, coordination with paramagnetic metal ions like Cu²⁺ or Fe³⁺ can lead to fluorescence quenching (a "turn-off" response). rsc.orgmdpi.com

    The high sensitivity and selectivity of this process make aminoquinoline derivatives excellent reagents for the detection and quantification of trace amounts of specific metal ions in environmental and biological samples. The bromo-substituent on the ring can be used to fine-tune the electronic properties of the sensor, potentially altering its selectivity or sensitivity towards different ions.

    Table 2: Metal Ion Detection by Aminoquinoline-Based Fluorescent Sensors

    Detected Ion Sensor Type Typical Response Reference
    Zn²⁺ 8-Amidoquinoline Fluorescence enhancement nih.gov
    Fe³⁺ Quinoline Derivative Fluorescence quenching mdpi.com
    Cu²⁺ bis(8-quinolyl)malondiamide Fluorescence change rsc.org

    Development of Fluorescent Probes for Chemical Sensing (Non-Biological)

    The intrinsic fluorescence of the quinoline scaffold, coupled with the electronic perturbations introduced by the bromo and amino substituents, makes this compound an attractive candidate for the design of fluorescent probes for non-biological chemical sensing. Research in this area, while still emerging, has shown promise in the detection of various analytes.

    Derivatives of 8-aminoquinoline have demonstrated potential as "turn-on" fluorescent chemosensors for the detection of metal ions. For instance, a sensor based on an 8-aminoquinoline derivative exhibited excellent selectivity and sensitivity for Zn2+ ions in a mixed aqueous-organic solvent system. The coordination of the zinc ion with the quinoline nitrogen and the amino group is believed to restrict intramolecular charge transfer (ICT), leading to a significant enhancement of fluorescence. While this specific example does not use the 8-bromo-7-amino isomer, the underlying principle of modulating the electronic properties of the quinoline ring through analyte binding is directly applicable.

    Furthermore, the amino functionality on the quinoline ring can be leveraged for the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. Amino-functionalized fluorescent materials can experience fluorescence quenching upon interaction with electron-deficient nitroaromatic compounds through a photoinduced electron transfer (PET) mechanism. Although studies specifically employing this compound for this purpose are not yet prevalent, the foundational concepts support its potential in this application. The electron-donating nature of the amino group would be crucial for the PET process, while the bromine atom could be used to fine-tune the electronic properties and enhance intersystem crossing, potentially influencing the photophysical response.

    The development of fluorescent probes from this compound would involve its chemical modification to introduce specific recognition moieties for the target analyte. The reactivity of both the amino group and the bromine atom provides convenient handles for such modifications.

    Table 1: Potential Non-Biological Sensing Applications for this compound Based Fluorescent Probes

    Target AnalyteSensing MechanismPotential Role of this compound
    Metal IonsChelation-Enhanced Fluorescence (CHEF)The amino and quinoline nitrogen atoms can act as a chelating unit for metal ions.
    Nitroaromatic CompoundsPhotoinduced Electron Transfer (PET) QuenchingThe amino group can act as an electron donor to quench the fluorescence upon interaction with electron-deficient nitroaromatics.
    Acidic/Basic VaporsProtonation/Deprotonation EffectsThe basicity of the amino and quinoline nitrogen atoms can be altered upon exposure to acidic or basic vapors, leading to changes in fluorescence.

    Utility as a Synthetic Building Block

    The presence of two distinct and reactive functional groups, the bromine atom and the amino group, on the rigid quinoline scaffold makes this compound a highly valuable and versatile building block in organic synthesis.

    Intermediate in the Synthesis of Complex Organic Molecules

    The bromine atom at the 8-position and the amino group at the 7-position offer orthogonal reactivity, allowing for sequential and site-selective modifications. The bromine atom is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups, at the 8-position.

    The amino group, on the other hand, can undergo a plethora of transformations, including acylation, alkylation, diazotization followed by substitution, and condensation reactions. This allows for the elaboration of this position into various functional groups or the fusion of additional heterocyclic rings.

    For example, this compound could serve as a key intermediate in the synthesis of novel polycyclic aromatic compounds with embedded nitrogen atoms. The bromine atom could be utilized for a Suzuki coupling to introduce an aryl group, and the amino group could subsequently be transformed into a part of a new fused heterocyclic ring system through a cyclization reaction. This strategic approach allows for the construction of complex and sterically demanding molecular frameworks that would be challenging to assemble through other synthetic routes.

    While specific, published total syntheses starting directly from this compound are not extensively documented in readily available literature, the known reactivity of bromo- and aminoquinolines strongly supports its utility as a precursor to complex nitrogen-containing polyheterocyclic systems. The principles of retrosynthetic analysis clearly identify it as a valuable synthon for a variety of intricate molecular targets.

    Scaffolding for Diverse Chemical Libraries for Research Purposes

    The concept of a molecular scaffold is central to combinatorial chemistry and the generation of chemical libraries for drug discovery and materials science research. A scaffold provides the core structure upon which a variety of substituents can be appended to create a large number of related compounds. This compound is an excellent candidate for such a scaffold due to its rigid bicyclic structure and the presence of two modifiable functional groups.

    By employing parallel synthesis techniques, the bromine atom and the amino group of this compound can be systematically reacted with a diverse set of building blocks. For instance, the amino group could be acylated with a library of carboxylic acids, while the bromine atom is simultaneously or sequentially subjected to a Suzuki coupling with a library of boronic acids. This two-dimensional diversification approach can rapidly generate a large library of unique quinoline derivatives.

    Table 2: Example of a Diversification Strategy for a Chemical Library Based on this compound

    Reaction at 7-amino groupReaction at 8-bromo positionResulting Compound Class
    Acylation with R1-COOHSuzuki coupling with R2-B(OH)27-Amido-8-arylquinolines
    Reductive amination with R1-CHOHeck coupling with R2-alkene7-(Alkylamino)-8-alkenylquinolines
    Sulfonylation with R1-SO2ClBuchwald-Hartwig amination with R2-NH27-Sulfonamido-8-aminoquinolines

    Such libraries of quinoline derivatives can then be screened for a wide range of biological activities or evaluated for their material properties, such as their photophysical or electronic characteristics. The structural diversity encoded within these libraries significantly increases the probability of identifying compounds with desired functions. The robust and predictable reactivity of the functional groups on this compound makes it an ideal starting point for the efficient and systematic exploration of chemical space around the quinoline core.

    Q & A

    Q. How can researchers optimize the synthesis of 8-Bromoquinolin-7-amine to improve yield and purity?

    Methodological Answer: To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor outcomes via HPLC or GC-MS. Purification techniques like column chromatography or recrystallization should be tested for efficiency. Detailed characterization using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis is critical to confirm purity and structural integrity. Comparative studies with alternative bromination agents (e.g., NBS vs. Br2_2) can identify cost-effective routes .

    Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

    Methodological Answer: Key techniques include:

    • Spectroscopy : 1H^1H-NMR to confirm bromine position and amine proton environment; IR spectroscopy for functional group verification.
    • Chromatography : HPLC with UV detection to assess purity; LC-MS for molecular weight confirmation.
    • X-ray crystallography (if crystalline) for absolute structural elucidation.
      Data interpretation should cross-reference spectral libraries (e.g., SDBS) and prior quinoline derivatives’ datasets to validate assignments .

    Advanced Research Questions

    Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

    Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities with target proteins (e.g., kinase enzymes). Compare results with experimental IC50_{50} values to refine models. Software like Gaussian or AutoDock Vina can simulate interactions, while QSAR models identify substituent effects on activity .

    Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

    Methodological Answer: Address discrepancies by:

    • Standardizing assays : Ensure consistent cell lines, incubation times, and controls (e.g., positive/negative controls for cytotoxicity).
    • Validating mechanisms : Use siRNA knockdown or competitive binding assays to confirm target specificity.
    • Meta-analysis : Compare datasets across studies, accounting for variables like solvent effects (DMSO vs. aqueous buffers) or metabolic stability .

    Q. How can substituent effects at the 7-amine position be systematically studied to modulate physicochemical properties?

    Methodological Answer: Synthesize derivatives with substituents of varying electronegativity (e.g., -NH2_2, -NHAc, -NO2_2) and assess:

    • Solubility : Shake-flask method in buffers of physiological pH.
    • Lipophilicity : LogP measurements via octanol-water partitioning.
    • Stability : Forced degradation studies under heat/light to identify hydrolytic or photolytic vulnerabilities. Correlate results with computational logP predictions .

    Experimental Design & Data Analysis

    Q. What statistical approaches are recommended for analyzing dose-response data in this compound pharmacological studies?

    Methodological Answer:

    • Non-linear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} with 95% confidence intervals.
    • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
    • Hill slope analysis to infer cooperativity in binding. Report p-values and effect sizes to ensure reproducibility .

    Q. How should researchers design kinetic studies to elucidate the metabolic pathways of this compound?

    Methodological Answer:

    • In vitro microsomal assays : Use human liver microsomes (HLM) with NADPH cofactor; monitor metabolite formation via LC-MS/MS.
    • Time-course sampling : Collect data at 0, 5, 15, 30, 60 mins to estimate t1/2_{1/2}.
    • Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

    Cross-Disciplinary Applications

    Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?

    Methodological Answer:

    • Coordination chemistry : Screen metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) for complexation via UV-vis titration.
    • MOF synthesis : Use solvothermal methods with linkers like terephthalic acid; characterize porosity via BET surface area analysis.
    • Catalytic testing : Assess activity in model reactions (e.g., Suzuki coupling) with GC-MS quantification .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.